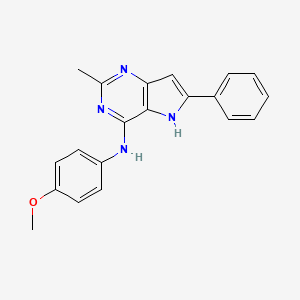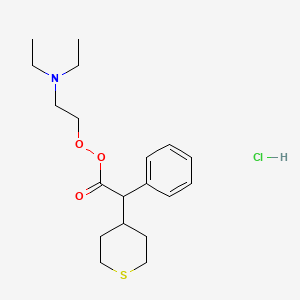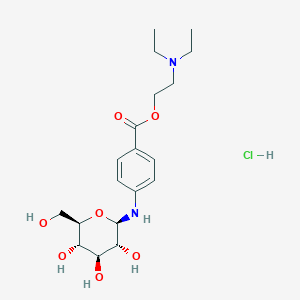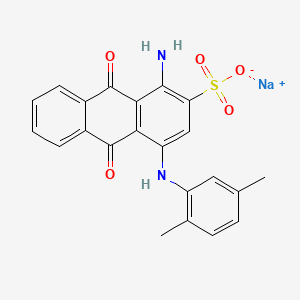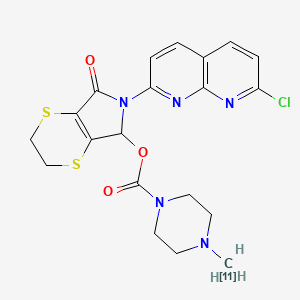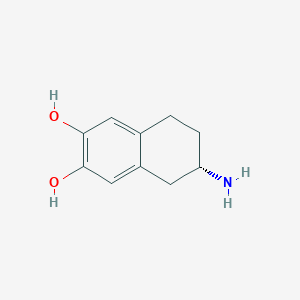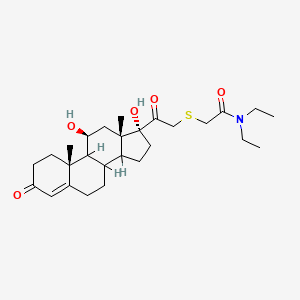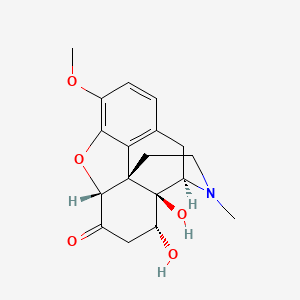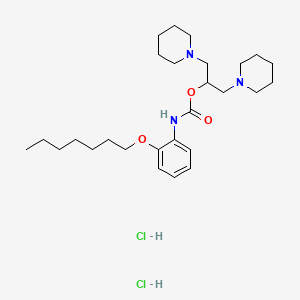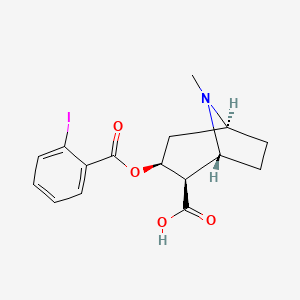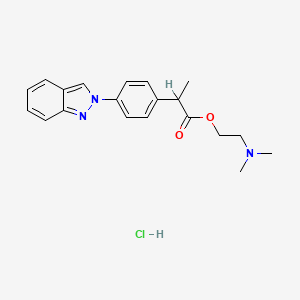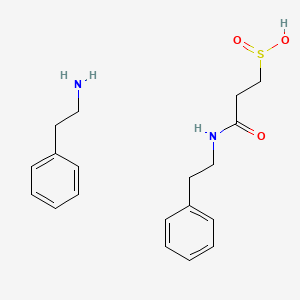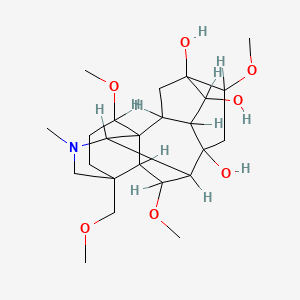
Delphonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delphonine is a toxic diterpenoid alkaloid found in plants from the Delphinium (larkspur) and Atragene (a clematis) genera, both in the family Ranunculaceae . It is closely related in structure and effects to aconitine, another well-known diterpenoid alkaloid . This compound acts as an allosteric modulator of voltage-gated sodium channels, producing effects such as low blood pressure, slowed heart rate, and abnormal heart rhythms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of delphonine involves several steps, starting from simpler diterpenoid precursors. One of the earliest reports of the isolation of this compound was from Delphinium staphisagria seeds . The synthetic routes typically involve the use of chiral intermediates and complex cyclization reactions to form the characteristic polycyclic structure of this compound .
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. the extraction from natural sources, such as Delphinium plants, remains a primary method for obtaining this compound .
Análisis De Reacciones Químicas
Types of Reactions
Delphonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially leading to new derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core polycyclic structure but have different functional groups attached. These derivatives can exhibit different biological activities and toxicities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Delphonine exerts its effects by acting as an allosteric modulator of voltage-gated sodium channels . This modulation alters the flow of sodium ions across cell membranes, leading to changes in cellular excitability and conduction. The primary molecular targets of this compound are the sodium channels in nerve and muscle cells, which are crucial for the transmission of electrical signals .
Comparación Con Compuestos Similares
Delphonine is similar to other diterpenoid alkaloids such as aconitine and lappaconitine . These compounds share a similar polycyclic structure and act on voltage-gated sodium channels. this compound is unique in its specific binding affinity and the particular effects it produces on the cardiovascular system . The similar compounds include:
Aconitine: Known for its potent effects on the heart and nervous system.
Lappaconitine: Used in traditional medicine for its analgesic properties.
Propiedades
Número CAS |
466-23-9 |
|---|---|
Fórmula molecular |
C24H39NO7 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8-triol |
InChI |
InChI=1S/C24H39NO7/c1-25-10-21(11-29-2)7-6-13(30-3)24-12-8-22(27)14(31-4)9-23(28,15(12)20(22)26)16(19(24)25)17(32-5)18(21)24/h12-20,26-28H,6-11H2,1-5H3 |
Clave InChI |
XAKOYAMWNDGMFV-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6O)O)OC)O)OC)OC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


